1-(Dimethylamino)non-1-EN-3-one
Description
1-(Dimethylamino)non-1-en-3-one is an α,β-unsaturated ketone derivative featuring a dimethylamino group at position 1 and a ketone at position 3 of a nine-carbon chain. This compound belongs to the enamine family, characterized by the presence of a conjugated system (C=C-NR₂), which influences its reactivity and applications in organic synthesis.
Properties
CAS No. |
63859-48-3 |
|---|---|
Molecular Formula |
C11H21NO |
Molecular Weight |
183.29 g/mol |
IUPAC Name |
1-(dimethylamino)non-1-en-3-one |
InChI |
InChI=1S/C11H21NO/c1-4-5-6-7-8-11(13)9-10-12(2)3/h9-10H,4-8H2,1-3H3 |
InChI Key |
CHJVYZKLDXMEPT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)C=CN(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
4-(Dimethylamino)-1,1-dimethoxybut-3-en-2-one (CAS 67751-23-9)
- Structure: Features a dimethylamino group at position 4 and two methoxy groups at position 1.
- Reactivity: The methoxy groups increase electron density at the α-carbon, enhancing nucleophilic reactivity compared to non-oxygenated analogs like 1-(Dimethylamino)non-1-en-3-one .
- Applications : Primarily used as an intermediate in heterocyclic synthesis.
(E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one
- Structure: Combines a dimethylamino group with a fluorophenyl substituent.
- Reactivity: The electron-withdrawing fluorine atom on the aryl ring stabilizes the enone system, reducing electrophilicity at the β-position compared to aliphatic analogs .
- Applications : Key substrate for synthesizing drug intermediates (e.g., heterocyclic compounds) .
(E)-3-(Dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one
Physicochemical Properties
Key Differences and Limitations
Electron Density Modulation: Methoxy or aryl substituents (e.g., fluorophenyl, indole) alter reactivity compared to aliphatic chains in this compound .
Biological Activity : Indole-containing analogs show higher bioactivity due to aromatic interactions, whereas aliphatic derivatives may prioritize stability .
Synthetic Complexity: Longer carbon chains (e.g., non-1-en-3-one) may reduce solubility, requiring tailored solvents or catalysts.
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